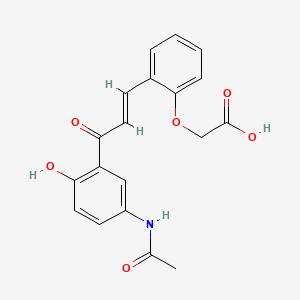
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an acetylamino group, a hydroxyphenyl group, and a phenoxyacetic acid moiety. Its unique configuration allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid typically involves a multi-step process. One common method starts with the acetylation of 2-hydroxyaniline to form 5-acetylamino-2-hydroxyaniline. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield (E)-3-(5-acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one. Finally, the product undergoes an etherification reaction with chloroacetic acid to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenyl moiety can be reduced to form alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, the acetylamino group may interact with active sites of enzymes, inhibiting their function and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(5-Acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one: Shares a similar structure but lacks the phenoxyacetic acid moiety.
(E)-2-(3-(5-Acetylamino-2-hydroxyphenyl)-3-oxo-1-propenyl)benzoic acid: Similar structure with a benzoic acid group instead of phenoxyacetic acid.
Uniqueness
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
94071-10-0 |
|---|---|
Molekularformel |
C19H17NO6 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[2-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6/c1-12(21)20-14-7-9-17(23)15(10-14)16(22)8-6-13-4-2-3-5-18(13)26-11-19(24)25/h2-10,23H,11H2,1H3,(H,20,21)(H,24,25)/b8-6+ |
InChI-Schlüssel |
BNGGSJJCUYVTHW-SOFGYWHQSA-N |
Isomerische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OCC(=O)O |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



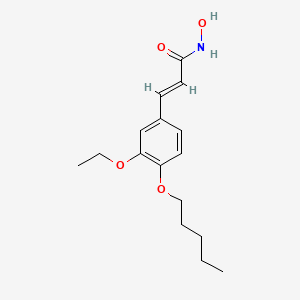
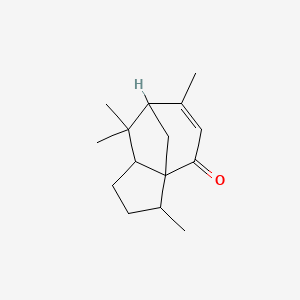

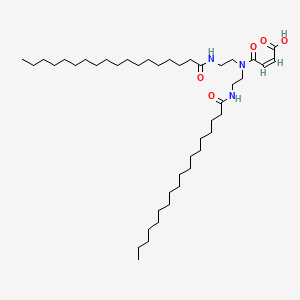
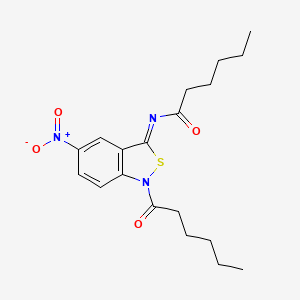
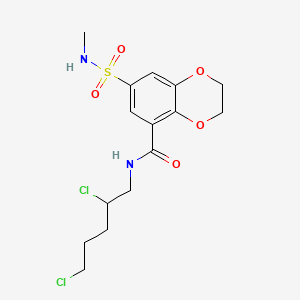

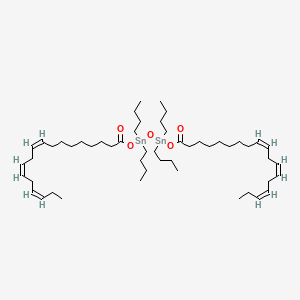

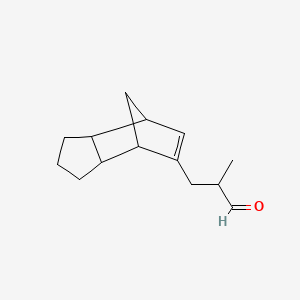
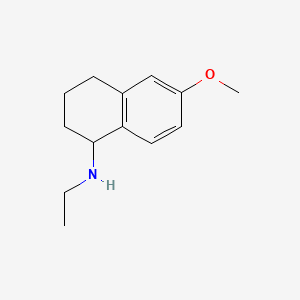
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)

